3-Oxabicyclo[3.2.1]octan-8-one
CAS No.: 625099-16-3
Cat. No.: VC7814857
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625099-16-3 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 3-oxabicyclo[3.2.1]octan-8-one |
| Standard InChI | InChI=1S/C7H10O2/c8-7-5-1-2-6(7)4-9-3-5/h5-6H,1-4H2 |
| Standard InChI Key | YDTXLGSQUMWYOK-UHFFFAOYSA-N |
| SMILES | C1CC2COCC1C2=O |
| Canonical SMILES | C1CC2COCC1C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-oxabicyclo[3.2.1]octan-8-one, reflects its bicyclic structure:
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A seven-membered ring system fused with a three-membered oxygen-containing bridge (oxabicyclo).
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A ketone group at position 8, which introduces electrophilic reactivity.
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The canonical SMILES representation (C1CC2COCC1C2=O) highlights the oxygen bridge and ketone placement.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| CAS Registry Number | 625099-16-3 |
| InChI Key | YDTXLGSQUMWYOK-UHFFFAOYSA-N |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely polar organic solvents |
The absence of reported melting and boiling points in the literature suggests challenges in isolation or a focus on its reactive intermediates in synthetic applications.
Synthesis Methods
Gold-Catalyzed Cascade Reactions
A groundbreaking approach reported by Nature Communications involves a gold(I)-catalyzed domino process starting from trans-1,4-cyclohexanediol derivatives with alkyne side chains. This method assembles the oxabicyclo[3.2.1]octane core through:
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Intramolecular 6-exo-dig cyclization: Nucleophilic attack of a hydroxyl group on a gold-activated alkyne, forming an exo-cyclic enol ether.
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Oxonium ion formation: Isomerization of the enol ether to a strained oxonium intermediate.
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Semi-pinacol rearrangement: A 1,2-alkyl migration yielding the bicyclic structure with two oxygenated quaternary centers .
This method achieves diastereoselectivity >20:1 and has been applied to the formal total synthesis of (+)-cortistatins, antimalarial natural products .
Tandem C–H Oxidation/Rearrangement
An alternative strategy employs oxa- Cope rearrangement coupled with aldol cyclization. Key steps include:
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C–H oxidation: Tempo oxoammonium tetrafluoroborate (T⁺BF₄⁻) oxidizes allylic silyl ethers.
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Oxa-Cope rearrangement: Generates a carbonyl intermediate.
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Aldol cyclization: Zinc bromide promotes intramolecular aldol reaction, forming the bicyclic ketone .
This method tolerates diverse substituents, enabling access to functionalized analogs for medicinal chemistry .
Chemical Reactivity and Functionalization
Ketone-Directed Reactions
The ketone at position 8 serves as a handle for further derivatization:
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Nucleophilic additions: Grignard reagents or hydrides reduce the ketone to secondary alcohols.
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Wittig olefination: Converts the ketone to alkenes for ring-expansion strategies.
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Reductive amination: Produces amine derivatives for drug discovery .
Oxygen Bridge Reactivity
The ether oxygen participates in:
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Acid-catalyzed ring-opening: Generates diols or keto-acids for polymer precursors.
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Coordination to metals: Facilitates asymmetric catalysis in enantioselective syntheses .
Applications in Pharmaceutical Development
Natural Product Synthesis
The oxabicyclo[3.2.1]octane core is a key motif in bioactive natural products:
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(+)-Cortistatins: Potent angiogenesis inhibitors synthesized via gold-catalyzed methods .
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(−)-Englerin A: A sesquiterpene with anticancer activity.
Drug Candidate Scaffolds
The compound’s rigidity and stereochemical complexity make it ideal for:
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Kinase inhibitors: Mimicking ATP-binding motifs.
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GPCR modulators: Conformational restriction enhances selectivity.
Spectral Characterization
Key Spectroscopic Data
| Technique | Data Highlights |
|---|---|
| ¹H NMR | δ 4.2–3.8 (m, bridgehead H), δ 2.5 (s, ketone) |
| ¹³C NMR | δ 210 (C=O), δ 80–75 (O-bearing carbons) |
| IR | 1700 cm⁻¹ (C=O stretch) |
| MS | m/z 126.15 [M]⁺ |
Data compiled from synthetic intermediates and related analogs suggest characteristic peaks for structural verification .
Comparison with Analogous Bicyclic Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| 2-Oxabicyclo[3.2.1]octane | Oxygen at position 2 instead of 3 | Flavor and fragrance industry |
| Camphoric Anhydride | Additional methyl groups and dione moieties | Polymer chemistry |
| Norbornane Derivatives | Lacks oxygen bridge | Materials science |
The 3-oxabicyclo[3.2.1]octan-8-one scaffold offers superior stereochemical control compared to norbornane systems, while its reactivity surpasses camphor-based analogs .
Future Directions and Challenges
Enantioselective Synthesis
Current methods predominantly yield racemic mixtures. Developing asymmetric catalysis using chiral gold or zinc complexes could unlock therapeutic applications requiring single enantiomers .
Computational Modeling
Density functional theory (DFT) studies of gold-catalyzed mechanisms may guide catalyst design to improve yields and selectivity .
Biocompatible Derivatives
Functionalizing the ketone with PEG chains or peptide motifs could enhance solubility for drug delivery systems.
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